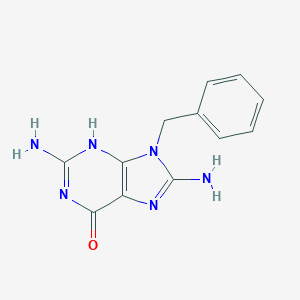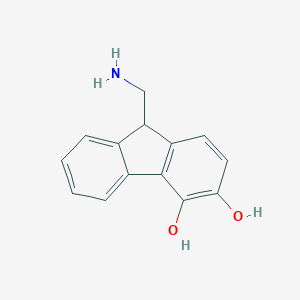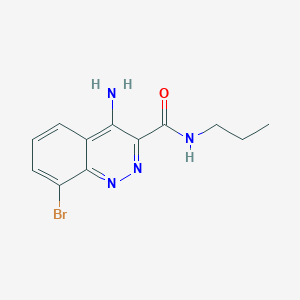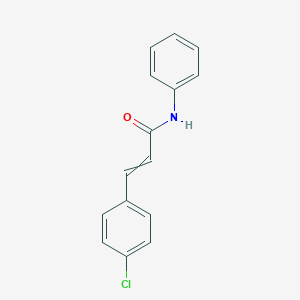
4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one, also known as CCMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCMI is a heterocyclic compound that contains a pyridine ring, an imidazole ring, and a carbonyl group.
Mechanism Of Action
The mechanism of action of 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in various cellular processes. For example, 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one can inhibit the proliferation of cancer cells, reduce the production of inflammatory cytokines, and modulate the activity of neurotransmitters. In vivo studies have shown that 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one can reduce tumor growth in animal models and improve cognitive function in mice.
Advantages And Limitations For Lab Experiments
One of the advantages of 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one is its high purity and stability, which makes it suitable for use in various lab experiments. However, 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one is relatively expensive compared to other compounds, which may limit its use in some research studies.
Future Directions
There are several future directions for the research on 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one. One potential area of investigation is the development of novel 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one derivatives with improved pharmacological properties. Another area of interest is the elucidation of the molecular targets of 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one and its mechanism of action. Furthermore, the potential applications of 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one in other fields, such as material science and catalysis, could also be explored.
Synthesis Methods
The synthesis of 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one involves the reaction of 2-chloro-4-(pyridin-4-yl)pyridine with ethyl isocyanoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The resulting product is purified by recrystallization to obtain 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one in high yield and purity.
Scientific Research Applications
4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In addition, 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been used as a building block in the synthesis of various biologically active compounds.
properties
CAS RN |
101184-13-8 |
|---|---|
Product Name |
4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one |
Molecular Formula |
C10H8ClN3O2 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
4-(2-chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C10H8ClN3O2/c1-5-8(14-10(16)13-5)9(15)6-2-3-12-7(11)4-6/h2-4H,1H3,(H2,13,14,16) |
InChI Key |
QYFBKGKKFZFSDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)N1)C(=O)C2=CC(=NC=C2)Cl |
Canonical SMILES |
CC1=C(NC(=O)N1)C(=O)C2=CC(=NC=C2)Cl |
synonyms |
2H-Imidazol-2-one, 4-[(2-chloro-4-pyridinyl)carbonyl]-1,3-dihydro-5-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)







